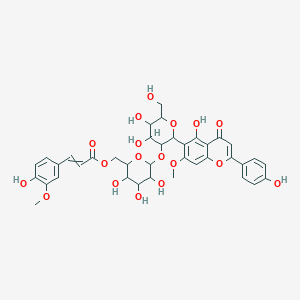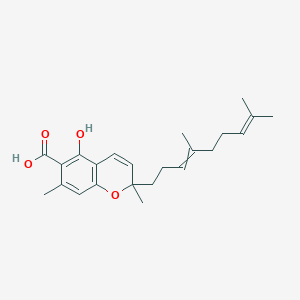![molecular formula C22H31N3O5Si B8249665 Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B8249665.png)
Cytidine, N-benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)dimethylsilyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine, N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]- is a modified nucleoside derivative. It is a synthetic compound that combines the nucleoside cytidine with protective groups to enhance its stability and facilitate its use in various chemical and biological applications. This compound is particularly significant in the field of nucleic acid chemistry and has applications in the synthesis of oligonucleotides and other nucleic acid derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine, N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]- typically involves multiple steps. The process begins with the protection of the hydroxyl groups of cytidine to prevent unwanted reactions. The benzoyl group is introduced to protect the amino group, and the dimethylsilyl group is added to protect the 5’-hydroxyl group. These protective groups are crucial for the selective reactions required in the synthesis of oligonucleotides.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated synthesizers. These machines can efficiently carry out the multiple steps required for the protection and deprotection of functional groups, ensuring high yield and purity of the final product. The use of automated synthesizers also allows for the production of large quantities of the compound, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
Cytidine, N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nucleoside structure.
Substitution: The protective groups can be selectively removed and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions are carefully controlled to ensure the selective modification of the nucleoside.
Major Products
The major products formed from these reactions include various protected and deprotected nucleoside derivatives. These products are used as intermediates in the synthesis of more complex nucleic acid structures.
Scientific Research Applications
Cytidine, N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]- has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: The compound is used in studies of nucleic acid structure and function.
Industry: The compound is used in the production of nucleic acid-based products, such as diagnostic kits and research reagents.
Mechanism of Action
The mechanism of action of Cytidine, N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]- involves its incorporation into nucleic acid structures. The protective groups enhance the stability of the nucleoside, allowing it to be used in various chemical reactions without degradation. The compound can be selectively deprotected to reveal reactive sites for further modification, making it a versatile tool in nucleic acid chemistry.
Comparison with Similar Compounds
Similar Compounds
Cytidine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-: Another protected nucleoside derivative with similar applications.
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: A related compound used in oligonucleotide synthesis.
Uniqueness
Cytidine, N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)dimethylsilyl]- is unique due to its specific combination of protective groups, which provide enhanced stability and selectivity in chemical reactions. This makes it particularly useful in the synthesis of complex nucleic acid structures.
Properties
IUPAC Name |
N-[1-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O5Si/c1-22(2,3)31(4,5)29-14-17-16(26)13-19(30-17)25-12-11-18(24-21(25)28)23-20(27)15-9-7-6-8-10-15/h6-12,16-17,19,26H,13-14H2,1-5H3,(H,23,24,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPOWNJNXQQIFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O5Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3R,4S,5R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B8249584.png)
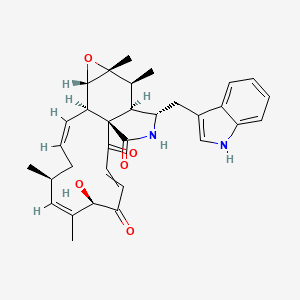
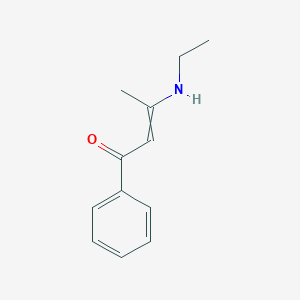

![N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide](/img/structure/B8249604.png)
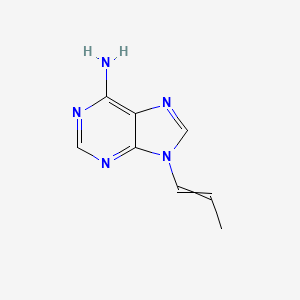
![2-(1,1-Dimethylpropyl)-4-[3-(1,1-dimethylpropyl)-4-oxo-1(4H)-naphthalenylidene]-1(4H)-naphthalenone](/img/structure/B8249620.png)
![2-cyano-3-{4-[4-(2,2-diphenylethenyl)phenyl]-1H,2H,3H,3aH,8bH-cyclopenta[b]indol-7-yl}prop-2-enoic acid](/img/structure/B8249626.png)
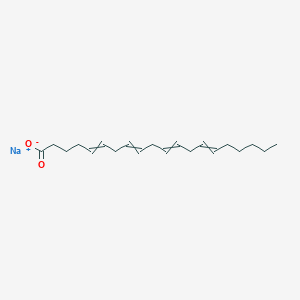
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(3S,6R)-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B8249634.png)
